Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Übersicht

Beschreibung

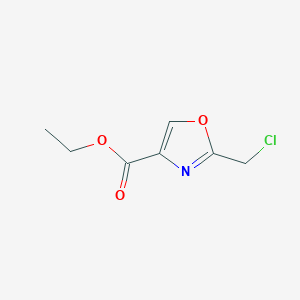

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS RN: 68683-09-0, molecular formula: C₇H₈ClNO₃) is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 2 and an ethyl ester at position 4. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry, due to the reactivity of the chloromethyl group in nucleophilic substitutions and cross-coupling reactions . It is commercially available from suppliers such as Fluorochem Ltd. and is typically stored at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Chemical Reactions

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate participates in various chemical reactions due to its reactive chloromethyl and carboxylate groups.

Substitution Reactions

Substitution reactions are common for this compound, particularly with nucleophiles. For instance, sodium azide can be used for substitution reactions, replacing the chlorine atom with an azide group. Similarly, amines like isopropylamine or n-butylamine can react with the chloromethyl group to form secondary amines, although conditions must be optimized to avoid byproducts .

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and selectivity. For substitution reactions with amines, using acetonitrile as a solvent and adding silver perchlorate can improve selectivity and yield . The choice of solvent and catalyst can significantly influence the outcome of these reactions.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Chloromethyl group | Versatile intermediate in organic synthesis |

| Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | Bromomethyl group | Higher reactivity due to bromine |

| Ethyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate | Iodomethyl group | Increased nucleophilicity |

| Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | Hydroxymethyl group | Potential for hydrogen bonding interactions |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's applications span several areas:

Organic Synthesis

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate serves as an intermediate for synthesizing more complex heterocycles. Its reactive chloromethyl group can participate in nucleophilic substitutions, leading to various derivatives.

Medicinal Chemistry

Research indicates that this compound may interact with biological targets, suggesting potential therapeutic applications. Preliminary studies have shown promising results in:

- Antimicrobial Activity : Exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Properties : Inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the p53 pathway .

The compound's biological activity is attributed to its ability to form covalent bonds with nucleophilic sites in enzymes or receptors. This interaction can lead to inhibition or modulation of their activity, making it a candidate for drug development .

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

Study on Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that the compound exhibited MICs comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Anticancer Evaluation

In vitro studies indicated that this compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the p53 pathway. These findings suggest that further exploration into its anticancer properties could be beneficial for drug development.

Wirkmechanismus

The mechanism of action of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of oxazole derivatives allows for tailored applications in drug discovery and materials science. Below is a detailed comparison of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate with key analogs, highlighting substituent effects, physicochemical properties, and applications.

Data Table: Structural and Functional Comparison

Detailed Analysis of Structural Modifications

Ester Group Variations (Ethyl vs. Methyl)

Replacing the ethyl ester with a methyl group (as in mthis compound) reduces molecular weight (175.56 vs. 189.45) and lipophilicity. Methyl esters are more prone to hydrolysis under basic conditions, as demonstrated in , where lithium hydroxide cleaves the ester to yield carboxylic acid derivatives . Ethyl esters, by contrast, offer better stability in vivo, making them preferable in prodrug design .

Substituent Effects at Position 2

- Chloromethyl vs. Trifluoromethyl: The trifluoromethyl group (C₇H₆F₃NO₃) introduces strong electron-withdrawing effects, enhancing oxidative stability and altering metabolic pathways. This substitution is valuable in agrochemicals and fluorinated pharmaceuticals .

- Chloromethyl vs. Amino: The amino group (C₆H₈N₂O₃) enables hydrogen bonding, improving water solubility and interactions with biological targets. Such derivatives are explored for antimicrobial activity .

- Chloromethyl vs. Isopropyl/Aliphatic Groups: Bulky substituents like isopropyl (C₉H₁₃NO₃) increase steric hindrance, reducing reaction rates in substitution reactions but improving thermal stability in polymer applications .

Heterocycle Core Modifications

Replacing the oxazole oxygen with sulfur (thiazole derivatives, e.g., C₁₀H₁₅ClN₂O₃S) alters electronic properties and bioavailability. Thiazoles are common in protease inhibitors due to their ability to mimic peptide bonds .

Biologische Aktivität

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a chloromethyl group at the 2-position and an ethyl ester at the 4-position. The molecular formula is , with a molecular weight of approximately 189.59 g/mol. The presence of the chloromethyl group contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds within the oxazole family exhibit diverse biological activities, including:

- Anticancer : Various derivatives have shown cytotoxic effects against multiple cancer cell lines.

- Antibacterial : Some oxazole derivatives possess significant antibacterial properties.

- Antioxidant : These compounds also demonstrate antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Chloromethylation of Oxazoles : This involves the reaction of oxazole derivatives with chloromethylating agents.

- Esterification Reactions : The carboxylic acid derivative can be reacted with ethanol in the presence of acid catalysts to form the ethyl ester.

Anticancer Activity

A study evaluating various oxazole derivatives revealed that this compound exhibited significant cytotoxicity against human tumor cell lines. The compound was tested against several cancer types, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

These results indicate that this compound may serve as a lead structure for developing new anticancer agents .

Antibacterial Activity

In another study focusing on antibacterial properties, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound showed promising antibacterial activity, particularly against Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of 25 µM, indicating its potential to mitigate oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Suzuki-Miyaura Coupling : Ethyl 2-bromo-1,3-oxazole-4-carboxylate reacts with boronic acid derivatives (e.g., phenylboronic acid) under palladium catalysis to introduce substituents at the 2-position. Reaction conditions (e.g., solvent, temperature, catalyst loading) significantly impact yields. For example, using Pd(PPh₃)₄ in THF at 80°C achieves ~87% yield for analogous oxazole derivatives .

- Chloromethylation : Methyl or ethyl oxazole-4-carboxylate derivatives can undergo chloromethylation via nucleophilic substitution. For instance, mthis compound (CAS 208465-72-9) is synthesized by reacting methyl oxazole-4-carboxylate with chloromethylation agents like ClCH₂SO₂Cl in DMF .

- Optimization Tips : Use anhydrous conditions to avoid hydrolysis of the chloromethyl group. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is the chloromethyl group in this compound characterized spectroscopically?

- Methodology :

- NMR : The chloromethyl (-CH₂Cl) group appears as a triplet (~4.5 ppm for CH₂Cl protons) in -NMR and a singlet in -NMR (~45 ppm for CH₂Cl).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with high-resolution mass spectrometry. For example, a related oxazole derivative (C₆H₆ClNO₃) shows a molecular ion at m/z 175.56 .

- IR : Stretching vibrations for C-Cl bonds appear at ~600–800 cm⁻¹.

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Toxicity : The chloromethyl group is a potential alkylating agent and may react with biological nucleophiles (e.g., DNA). Use PPE (gloves, goggles) and work in a fume hood.

- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition. Avoid exposure to moisture or bases, which may hydrolyze the ester or chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodology :

- The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example, in drug synthesis, it can be substituted with amino groups to form bioactive intermediates.

- Case Study : this compound was used to synthesize BI-3231, a potent HSD17B13 inhibitor, via substitution with a hydroxyphenyl group .

- Kinetic Studies : Reaction rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. What strategies mitigate competing side reactions during functionalization of the oxazole ring?

- Methodology :

- Protection-Deprotection : Protect the ester group (e.g., silylation) before modifying the oxazole ring to prevent ester hydrolysis.

- Regioselective Functionalization : Use directing groups or transition-metal catalysts (e.g., Pd, Cu) to control substitution patterns. For example, Pd-catalyzed C-H activation can introduce aryl groups at specific positions .

- Side Reaction Analysis : Common issues include dimerization or over-alkylation. Use stoichiometric control and low temperatures (-20°C) to suppress these .

Q. How is this compound utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?

- Methodology :

- Example : In TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, the chloromethyl group reacts with carbonyl compounds to form complex heterocycles. For instance, coupling with aromatic aldehydes yields fused oxazole-indole derivatives .

- Mechanistic Insight : The chloromethyl group acts as an electrophilic partner, while TDAE facilitates single-electron transfer (SET) to stabilize intermediates .

Q. Key Research Applications

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCJIAPGDPROEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.